molecular formula C11H13ClN2O2 B2947997 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide CAS No. 747411-56-9

4-[(chloroacetyl)amino]-N,N-dimethylbenzamide

Cat. No.: B2947997
CAS No.: 747411-56-9
M. Wt: 240.69
InChI Key: DDTWPYQAIJYIGK-UHFFFAOYSA-N
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Description

4-[(Chloroacetyl)amino]-N,N-dimethylbenzamide is a substituted benzamide derivative featuring a chloroacetyl group attached to the amino position of a dimethylbenzamide scaffold. The chloroacetyl group is known for its electrophilic properties, enabling nucleophilic substitution reactions, making this compound a candidate for drug discovery and material synthesis .

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTWPYQAIJYIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

N,N-dimethylbenzamide+chloroacetyl chlorideThis compound+HCl\text{N,N-dimethylbenzamide} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} N,N-dimethylbenzamide+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(chloroacetyl)amino]-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(chloroacetyl)amino]-N,N-dimethylbenzamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide involves its reactivity with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in proteomics research to label and study proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide, emphasizing substituent variations and their physicochemical impacts:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference ID
This compound Chloroacetyl, N,N-dimethyl ~241.69 (calculated) Not reported Electrophilic reactivity, potential kinase inhibition Inferred
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide Bromoacetyl, N,N-dimethyl 285.14 Not reported Similar reactivity; bromine enhances leaving-group ability
4-Chloro-N-methylbenzamide Chloro, N-methyl 169.61 Multiple phases Hydrogen-bonded chains in crystal structure
4-Chloro-N-(2-methoxyphenyl)benzamide Chloro, 2-methoxyphenyl 275.73 Not reported Altered solubility due to methoxy group
2-Chloro-N-(4-nitrophenyl)acetamide Chloroacetyl, 4-nitrophenyl 229.63 Not reported Nitro group enhances electron-withdrawing effects
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dichlorophenyl, pyrazolyl 399.27 473–475 K Bioactive (antimicrobial/coordination chemistry)

Key Research Findings

  • Hazard Profile : Chloroacetyl-containing compounds (e.g., chloroacetyl chloride) are highly corrosive and pose significant inhalation and dermal hazards, necessitating careful handling .
  • Biological Potential: Structural analogs with dichlorophenyl or oxadiazole groups () demonstrate antimicrobial and coordination properties, suggesting the target compound may serve as a scaffold for bioactive molecules .
  • Thermal Stability : The melting point of related dichlorophenyl acetamides (~473–475 K) indicates moderate thermal stability, which may extend to the title compound .

Biological Activity

4-[(Chloroacetyl)amino]-N,N-dimethylbenzamide is a synthetic compound recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloroacetyl group attached to an amine and a dimethylbenzamide moiety, which contributes to its interaction with various biological targets. The molecular formula is C11H12ClN2OC_{11}H_{12}ClN_{2}O with a molecular weight of approximately 240.69 g/mol.

The biological activity of this compound primarily involves enzyme inhibition and protein-ligand interactions. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity. This property makes it a valuable candidate for drug discovery and development.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by forming covalent bonds, which can alter protein function.
  • Antitumor Potential : Its structural characteristics suggest potential applications in cancer therapy, particularly as an inhibitor of histone deacetylases (HDACs), which are critical in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study highlighted its ability to inhibit enzyme activity through covalent modification, making it a candidate for further investigation in therapeutic applications .
  • Antitumor Activity :
    • In vitro assays demonstrated that compounds similar to this compound exhibited potent antitumor effects against various cancer cell lines . For instance, compounds with similar structures were noted for their ability to induce cell cycle arrest and apoptosis in cancer cells.
  • Synthesis and Characterization :
    • The synthesis of this compound typically involves the reaction of N,N-dimethylbenzamide with chloroacetyl chloride under anhydrous conditions. This method allows for high yields and purity of the desired product .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-Chloroacetyl)-N-methylbenzamideLacks dimethylamino groupSimpler structure
N-(2-Chloroacetyl)-N-ethylbenzamideContains ethyl group instead of dimethylDifferent steric properties
N-(2-Chloroacetyl)-N-phenylbenzamideContains phenyl groupAlters electronic properties

This compound stands out due to its combination of both chloroacetyl and dimethylamino groups, enhancing its chemical reactivity and biological activity .

Q & A

Q. What are the common synthetic routes for 4-[(chloroacetyl)amino]-N,N-dimethylbenzamide, and how is reaction efficiency validated?

The compound is typically synthesized via amide coupling between chloroacetyl chloride and N,N-dimethylbenzamide derivatives under anhydrous conditions. A two-step procedure involves activating the amine group (e.g., using a base like triethylamine) to facilitate nucleophilic attack on the chloroacetyl chloride. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (≥95%) . Yield optimization often requires controlled temperature (0–5°C) to minimize side reactions. Post-synthesis, LC-MS and 1H^1H/13C^{13}C NMR are used to verify structural integrity, with characteristic peaks for the chloroacetyl group (~4.2 ppm for CH2_2Cl in 1H^1H NMR) and dimethylamide protons (~3.0 ppm) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., aromatic protons at ~7.2–7.8 ppm, dimethylamide groups), while 13C^{13}C NMR confirms carbonyl (C=O, ~165–170 ppm) and chloroacetyl carbons .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ peaks) and purity. Discrepancies between calculated and observed masses may indicate impurities or isotopic patterns from chlorine .
  • Elemental Analysis : Matches experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The chloroacetyl group serves as a reactive handle for covalent inhibition or bioconjugation, making the compound valuable in:

  • Pharmacophore Development : Targeting enzymes (e.g., proteases) via irreversible binding .
  • Prodrug Design : The amide bond can be hydrolyzed in vivo to release active metabolites .
  • Material Science : Incorporation into polymers for controlled drug delivery systems due to its stability and reactivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify energy barriers for chloroacetyl transfer. For example, transition-state analysis predicts regioselectivity in nucleophilic attacks . Molecular docking studies assess binding affinities to biological targets, guiding structural modifications for enhanced potency .

Q. How do researchers address contradictions in spectral data or elemental analysis?

Discrepancies in 1H^1H NMR (e.g., unexpected splitting) may arise from residual solvents or rotamers. Techniques include:

  • Variable-Temperature NMR : Resolves dynamic effects in amide bonds .
  • High-Resolution MS : Distinguishes isotopic clusters (e.g., 35Cl^{35}Cl vs. 37Cl^{37}Cl) from impurities .
  • X-ray Crystallography : Provides definitive structural confirmation, as seen in related benzamide derivatives (e.g., bond angles and torsional conformations) .

Q. What strategies improve the compound’s stability under varying storage conditions?

  • Moisture Sensitivity : Store under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis of the chloroacetyl group .
  • Light Protection : Amber vials reduce photodegradation risks .
  • Solid-State Stability : Polymorph screening (via XRD) identifies crystalline forms with higher thermal stability .

Q. How is the compound’s reactivity leveraged in mechanistic studies of enzyme inhibition?

Kinetic assays (e.g., IC50_{50} determination) quantify covalent binding to cysteine residues. Mass spectrometry confirms adduct formation, while stopped-flow spectroscopy captures transient intermediates . Mutagenesis studies validate target specificity by comparing wild-type vs. cysteine-deficient enzyme variants .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueObserved DataReference
1H^1H NMR3.02 ppm (s, 6H, N(CH3_3)2_2)
13C^{13}C NMR165.8 ppm (C=O), 42.1 ppm (N(CH3_3)2_2)
LC-MS (ESI)[M+H]+^+ = 255.1 (calc. 255.07)

Table 2: Common Synthetic Challenges and Solutions

IssueSolutionReference
Low yieldSlow addition of chloroacetyl chloride at 0°C
Impurity from hydrolysisAnhydrous solvent (e.g., DCM) and molecular sieves
Crystallization failureUse mixed solvents (EtOAc/hexane)

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